molecular formula C16H15N5O2 B2649790 (E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide CAS No. 946342-87-6

(E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide

Cat. No.: B2649790
CAS No.: 946342-87-6
M. Wt: 309.329
InChI Key: JSWATMSPCCLFLU-ONEGZZNKSA-N
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Description

(E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidin core, a fused heterocyclic system known for its role in kinase inhibition and anticancer activity. The p-tolyl substituent at the 1-position contributes to hydrophobic interactions, while the 4-oxo group may influence hydrogen bonding.

Properties

IUPAC Name

(E)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-3-4-14(22)19-20-10-17-15-13(16(20)23)9-18-21(15)12-7-5-11(2)6-8-12/h3-10H,1-2H3,(H,19,22)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWATMSPCCLFLU-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the p-tolyl group and the but-2-enamide moiety. Common reagents and conditions used in these reactions include:

    Formation of Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of p-Tolyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of But-2-enamide Moiety: This step may involve the reaction of an appropriate amine with a but-2-enoyl chloride derivative under mild conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

(E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity:
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant antitumor properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation .

Enzyme Inhibition:
(E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide has shown potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes that are critical in various biological processes. For instance, it may inhibit enzymes involved in tumor growth or inflammatory responses .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antitumor Mechanisms:
    A recent study demonstrated that this compound effectively inhibited the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent in oncology .
  • Enzyme Interaction Studies:
    Another investigation focused on the compound's ability to inhibit certain kinases involved in cancer signaling pathways. The findings revealed that this compound could serve as a lead compound for developing selective kinase inhibitors .

Mechanism of Action

The mechanism of action of (E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific biological context and the targets of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives with EGFR Inhibition Activity

Key analogs include carbohydrazide-based derivatives (234–237) reported by Horchani et al. (2021). These compounds share the pyrazolo[3,4-d]pyrimidine scaffold but differ in substituents and biological profiles:

Compound MCF-7 IC50 (µM) EGFR IC50 (µM) Apoptosis Activity (vs. DMSO Control)
234 55.35 ± 7.71 N/A Moderate
235 60.02 ± 2.72 N/A Highest
236 45.41 ± 5.38 N/A Low
237 34.55 ± 2.38 0.186 Lowest
Erlotinib N/A 0.03 N/A
  • Key Findings: Compound 237 shows superior antiproliferative activity (MCF-7 IC50: 34.55 µM) but weaker EGFR inhibition compared to erlotinib . For example, 235, despite higher MCF-7 IC50, exhibits the strongest pro-apoptotic effect . Docking studies (PDB:1M17) reveal that these analogs occupy the ATP-binding pocket, similar to erlotinib, but with varied binding affinities due to substituent differences .

Urea-Linked Pyrazolo[3,4-d]pyrimidine Derivatives

Mishra et al. (2016) synthesized 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives (e.g., RSC Adv 2016;6:24491–500). Unlike the target compound’s enamide group, these feature urea linkages, which may alter solubility and target selectivity.

  • In Vivo Activity: Select derivatives demonstrated tumor growth inhibition in xenograft models, attributed to dual kinase and carbonic anhydrase IX inhibition .
  • Structural Impact : The urea group enhances hydrogen-bonding capacity but may reduce membrane permeability compared to the enamide .

PROTAC-Based Pyrazolo[3,4-d]pyrimidine Derivatives

SJF678 is a proteolysis-targeting chimera (PROTAC) incorporating a pyrazolo[3,4-d]pyrimidine moiety. Unlike the target compound, SJF678 facilitates Bruton’s tyrosine kinase (BTK) degradation via E3 ligase recruitment.

  • Mechanistic Divergence : While the target compound likely acts as a kinase inhibitor, PROTACs like SJF678 operate through ubiquitin-proteasome system activation, enabling irreversible target removal .

But-2-enamide Structural Variants

Patent Example 208 (2019) describes (S,E)-N-(3-cyano-4-(3-chloro-4-fluoro-phenylamino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(N-methyl-6-amino-1-hexanolyl)-but-2-enamide.

  • Structural Differences: The quinoline core and hexanolyl side chain contrast with the pyrazolo[3,4-d]pyrimidine scaffold of the target compound.
  • Functional Implications : Such modifications may broaden kinase selectivity or improve metabolic stability .

Pharmacokinetic and Mechanistic Considerations

  • Binding Modes: The target compound’s enamide group may enable covalent binding to cysteine residues in kinases, a feature absent in non-covalent analogs like 234–237 .
  • Solubility and Bioavailability : Urea derivatives and PROTACs face challenges in solubility due to bulky substituents, whereas the target compound’s p-tolyl group may enhance lipophilicity.
  • Therapeutic Scope : While PROTACs offer sustained target degradation, kinase inhibitors like the target compound provide rapid but reversible effects .

Biological Activity

Introduction

(E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide, a member of the pyrazolo[3,4-d]pyrimidine class, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits a unique structural profile that contributes to its pharmacological potential, particularly in anticancer and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5O2C_{16}H_{15}N_{5}O_{2} with a molecular weight of 309.32 g/mol. The structure features a fused bicyclic core characterized by a pyrazolo[3,4-d]pyrimidine framework, which is substituted with a p-tolyl group and an enamide moiety. This specific arrangement enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₅N₅O₂
Molecular Weight309.32 g/mol
CAS Number946342-87-6

The mechanism of action for this compound involves its ability to inhibit specific kinases by binding to their ATP-binding sites. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects .

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities:

  • Anticancer Properties :
    • The compound has shown potential in inhibiting tumor growth through interference with cellular signaling pathways .
    • A study demonstrated that derivatives of this class can achieve significant growth inhibition across multiple cancer cell lines .
  • Anti-inflammatory Effects :
    • Pyrazolo[3,4-d]pyrimidines have been reported to possess anti-inflammatory properties comparable to standard anti-inflammatory medications .
  • Antimicrobial Activity :
    • Some derivatives have exhibited antimicrobial effects, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

  • Study on Anticancer Activity : In vitro tests showed that this compound significantly inhibited the growth of various cancer cell lines, demonstrating a mean growth inhibition rate exceeding 40% across tested samples .
  • Cell Cycle Analysis : Research indicated that treatment with pyrazolo[3,4-d]pyrimidine derivatives led to cell cycle arrest in the G0–G1 phase, suggesting a mechanism by which these compounds exert their anticancer effects .

Q & A

Q. What are the primary synthetic strategies for pyrazolo[3,4-d]pyrimidine derivatives like (E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide?

Pyrazolo[3,4-d]pyrimidine cores are typically synthesized via cyclocondensation of 5-amino-pyrazole derivatives with carbonyl-containing reagents. For example:

  • Stepwise alkylation : Reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides or arylpiperazine derivatives under reflux in aprotic solvents (e.g., DMF, acetonitrile) to introduce substituents .
  • Multi-component reactions : One-pot synthesis using pyrazole precursors, aryl halides, and enamide derivatives in ethanol or DCM, monitored by TLC and purified via recrystallization . Key parameters include solvent choice (polar aprotic for reactivity), temperature (60–100°C), and purification via column chromatography or recrystallization from acetonitrile .

Q. How is structural characterization of pyrazolo[3,4-d]pyrimidine derivatives validated?

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Peaks at δ 8.2–8.4 ppm (pyrimidine protons) and δ 160–170 ppm (carbonyl carbons) confirm core structure .
  • IR spectroscopy : Stretching vibrations at ~1650–1700 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N-H) validate functional groups .
    • Elemental analysis and HRMS : Used to confirm molecular formula and purity (>95% by HPLC) .

Q. What in vitro pharmacological models are used to assess bioactivity for this compound class?

  • Anticancer assays : Cytotoxicity evaluated via MTT against cancer cell lines (e.g., A549 lung adenocarcinoma), with IC₅₀ values compared to reference drugs like doxorubicin .
  • Apoptosis and cell cycle analysis : Flow cytometry to quantify caspase-3 activation and G1/S phase arrest .
  • Western blotting : Assess inhibition of pathways (e.g., NF-κB, IL-6) in dose-dependent studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of pyrazolo[3,4-d]pyrimidine derivatives?

  • Substituent effects :
PositionModificationImpact on ActivityReference
C-1p-TolylEnhances solubility and target binding
C-4But-2-enamideImproves metabolic stability
N-alkylTrifluoromethylphenylIncreases kinase inhibition (e.g., BTK)
  • Rational design : Hybridization with urea/thiourea moieties (e.g., compound CBS-1 in ) improves apoptosis induction via caspase-3 activation .

Q. What in vivo models validate efficacy, and how are pharmacokinetic challenges addressed?

  • Xenograft models : Nude mice implanted with A549 cells treated orally (10–50 mg/kg) show tumor volume reduction >50% compared to controls .
  • ADME considerations :
  • Bioavailability : Low solubility addressed via PEG-based formulations.
  • Metabolic stability : Introduction of electron-withdrawing groups (e.g., CF₃) reduces CYP450-mediated degradation .

Q. How are PROTACs designed using pyrazolo[3,4-d]pyrimidine scaffolds for targeted protein degradation?

  • Bifunctional molecule synthesis :

Link pyrazolo[3,4-d]pyrimidine (BTK-binding moiety) to E3 ligase recruiters (e.g., thalidomide) via PEG or alkyl spacers.

Optimize linker length (e.g., 4–6 carbons) to ensure ternary complex formation .

  • Validation : Western blotting confirms BTK degradation (>80% at 100 nM) in Ramos cells .

Q. How are contradictions in experimental data resolved (e.g., variable yields or bioactivity)?

  • Case study : Discrepancies in anticancer activity between in vitro and in vivo models may arise from:
  • Metabolic differences : Use of liver microsomes to identify unstable metabolites .
  • Off-target effects : Kinase profiling (e.g., Eurofins Pan-Kinase Assay) to rule out non-specific binding .
    • Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests to validate significance .

Methodological Considerations

  • Synthetic reproducibility : Strict control of anhydrous conditions (e.g., molecular sieves in DMF) prevents hydrolysis of enamide groups .
  • Data validation : Cross-correlate NMR, HRMS, and single-crystal XRD (if available) to confirm regiochemistry .

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